An In-depth Technical Guide to 3-Bromo-5-iodopyridine
An In-depth Technical Guide to 3-Bromo-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Bromo-5-iodopyridine, a key heterocyclic building block in modern organic synthesis. Its unique bifunctional nature, possessing both a bromine and an iodine atom at strategic positions on the pyridine ring, makes it a highly versatile intermediate for creating complex molecular architectures. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.
Core Properties and Data
3-Bromo-5-iodopyridine is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing essential data for reaction planning and safety considerations.
Identifier and Chemical Properties
| Property | Value | Source |
| CAS Number | 233770-01-9 | [1][2][3][4] |
| Molecular Formula | C₅H₃BrIN | [1][2] |
| Molecular Weight | 283.89 g/mol | [1][2][5] |
| IUPAC Name | 3-bromo-5-iodopyridine | [5] |
| InChI Key | AOOZLVWDZUPEHT-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C=NC=C1I)Br | [5] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 127-131 °C | [2] |
| Boiling Point | 266.5 ± 25.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water | [2] |
Safety and Handling
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] |
| Serious Eye Damage | H318 | Causes serious eye damage[5] |
Note: Users should always consult a full Safety Data Sheet (SDS) before handling this chemical.
Synthesis and Reactivity
The distinct reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, most notably in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-bromine bond. This differential reactivity is a cornerstone of its utility in synthetic chemistry.
Experimental Protocol: Synthesis from 3,5-Dibromopyridine
A common laboratory-scale synthesis involves a halogen exchange reaction starting from the more readily available 3,5-dibromopyridine.[2]
Materials:
-
3,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium Chloride (2M in THF)
-
Iodine
-
Ethyl Acetate
-
Saturated aqueous Sodium Bisulfite
-
Magnesium Sulfate
Procedure:
-
Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -10 °C using an appropriate cooling bath, ensuring the internal temperature does not exceed -5 °C.[2]
-
Slowly add isopropylmagnesium chloride solution (2M in THF, ~1.0 eq) to the reaction mixture.
-
Subsequently, add a solution of iodine (~1.0 eq) in anhydrous THF dropwise.[2]
-
Allow the reaction to stir for approximately 5 minutes after the addition is complete.[2]
-
Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.
-
Quench the reaction by washing with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
The resulting 3-bromo-5-iodopyridine can be further purified by recrystallization or column chromatography. A reported yield for this procedure is approximately 98%.[2]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 8.26 (s, 1H), 7.54-7.51 (m, 1H).[2]
-
MS (ES): m/z = 284 [M + H]⁺.[2]
Caption: Synthesis workflow for 3-Bromo-5-iodopyridine.
Applications in Drug Discovery
3-Bromo-5-iodopyridine is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[6] Its ability to undergo selective cross-coupling reactions allows for the precise construction of complex heterocyclic scaffolds that are common in active pharmaceutical ingredients (APIs).
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The higher reactivity of the C-I bond allows for selective coupling at the 5-position, leaving the C-Br bond intact for subsequent transformations.
Materials:
-
3-Bromo-5-iodopyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 3-Bromo-5-iodopyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-2.5 eq).
-
Add the palladium catalyst (0.05-0.1 eq) to the mixture.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 3-bromo-5-arylpyridine product via column chromatography or recrystallization.
Role in Tyrosine Kinase Inhibitors
Many modern cancer drugs are tyrosine kinase inhibitors (TKIs), which block signaling pathways that control cell growth and proliferation. Aberrant activation of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[7] TKIs compete with ATP for the binding site on the kinase domain, preventing phosphorylation and downstream signaling. Pyridine-based scaffolds, often synthesized using intermediates like 3-Bromo-5-iodopyridine, are prevalent in TKIs. These inhibitors block critical oncogenic pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor growth and survival.[7][8]
Caption: A generic RTK signaling pathway targeted by TKIs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-iodo-pyridine CAS#: 233770-01-9 [m.chemicalbook.com]
- 3. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-5-iodopyridine | C5H3BrIN | CID 820409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
- 7. Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma | MDPI [mdpi.com]
- 8. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
